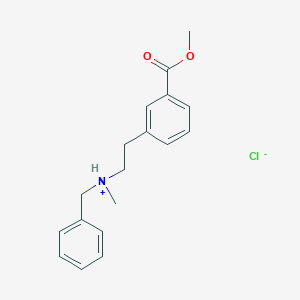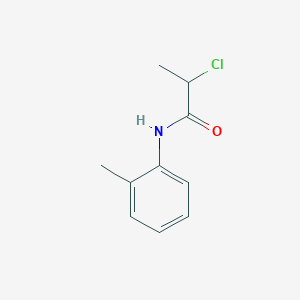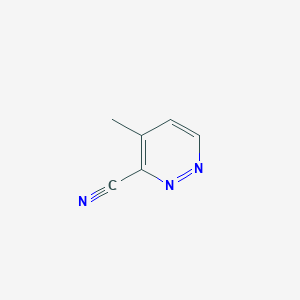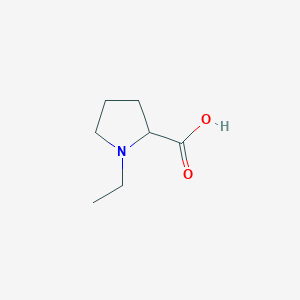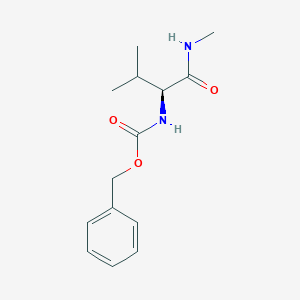![molecular formula C15H17N3O3 B179603 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone CAS No. 111608-65-2](/img/structure/B179603.png)
1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone
Descripción general
Descripción
1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Piperidinyl Substitution: The nitrated indole is then reacted with a piperidine derivative to introduce the piperidinyl group at the 4-position.
Acylation: Finally, the compound is acylated with ethanoyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone undergoes various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, at the available positions.
Acylation: The piperidinyl group can be further acylated or alkylated to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.
Substitution: Halogenating agents like bromine or chlorine, alkylating agents like alkyl halides, under acidic or basic conditions.
Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Reduction: 1-[4-(5-Amino-1H-indol-3-YL)-1-piperidinyl]ethanone.
Substitution: Various halogenated or alkylated derivatives of the indole ring.
Acylation: Acylated derivatives of the piperidinyl group.
Aplicaciones Científicas De Investigación
1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis[][3].
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[][3].
Medicine: Investigated for its potential therapeutic applications in treating various diseases[][3].
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals[][3].
Mecanismo De Acción
The mechanism of action of 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Nitro-1H-indol-3-yl)ethanone: Lacks the piperidinyl group, making it less complex.
1-(5-Nitro-1H-indol-3-yl)piperidine: Lacks the ethanone group, affecting its reactivity and applications.
Uniqueness
1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone is unique due to the presence of both the nitro group and the piperidinyl group, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[4-(5-nitro-1H-indol-3-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10(19)17-6-4-11(5-7-17)14-9-16-15-3-2-12(18(20)21)8-13(14)15/h2-3,8-9,11,16H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAIZWOYWKCWCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556333 | |
| Record name | 1-[4-(5-Nitro-1H-indol-3-yl)piperidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111608-65-2 | |
| Record name | 1-[4-(5-Nitro-1H-indol-3-yl)piperidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
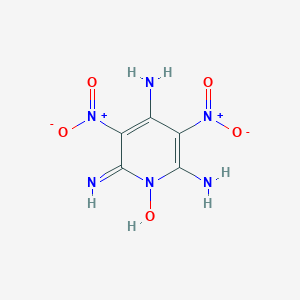
![1,3,4,5,6,7-Hexahydrocyclopenta[b]pyridin-2-one](/img/structure/B179524.png)
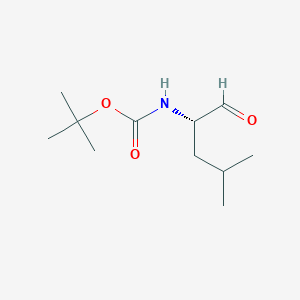


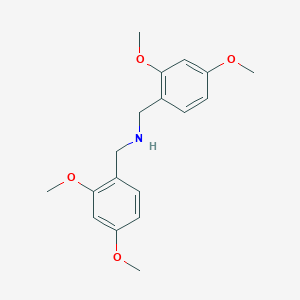

![Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-](/img/structure/B179541.png)
